molecular formula C15H20FN3O2 B7555615 2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide

2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide

Cat. No. B7555615
M. Wt: 293.34 g/mol
InChI Key: TUKAHTZHSHASSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention from the scientific community due to its potential applications in drug discovery research. In

Mechanism of Action

The exact mechanism of action of 2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been found to exhibit anxiolytic and antipsychotic effects, possibly through the modulation of the glutamate system.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide exhibits potent activity against various biological targets, including G protein-coupled receptors, ion channels, and enzymes. It has also been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. Additionally, this compound has been found to exhibit anxiolytic and antipsychotic effects, possibly through the modulation of the glutamate system.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide in lab experiments include its potent activity against various biological targets and its potential use in the treatment of various diseases. However, the limitations of using this compound include its complex synthesis method and the lack of understanding of its exact mechanism of action.

Future Directions

There are several future directions for the research on 2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide. One potential direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to explore the synthesis of analogs of this compound to improve its potency and selectivity. Additionally, research can be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety.

Synthesis Methods

The synthesis of 2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide can be achieved through a multi-step process. The first step involves the reaction of 2-fluoro-5-methylbenzoic acid with thionyl chloride to form 2-fluoro-5-methylbenzoyl chloride. This intermediate is then reacted with piperazine to form the corresponding amide. Finally, N-methylation of the amide is carried out using methyl iodide to obtain the final product.

Scientific Research Applications

2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide has been extensively studied for its potential applications in drug discovery research. This compound has been found to exhibit potent activity against various biological targets, including G protein-coupled receptors, ion channels, and enzymes. It has also been investigated for its potential use in the treatment of various diseases, such as schizophrenia, anxiety, and depression.

properties

IUPAC Name

2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c1-11-3-4-13(16)12(9-11)15(21)19-7-5-18(6-8-19)10-14(20)17-2/h3-4,9H,5-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKAHTZHSHASSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide

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